molecular formula C5H8FNO2 B3115795 (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 21156-44-5

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B3115795
CAS No.: 21156-44-5
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-DMTCNVIQSA-N
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Description

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. It is a structural analog of proline, where the hydrogen atom at the 4-position of the pyrrolidine ring is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable proline derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient separation techniques. The use of continuous flow reactors and automated purification systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in peptide coupling reactions to form modified peptides and proteins.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, oxidized or reduced forms of the compound, and modified peptides.

Scientific Research Applications

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their conformation and stability. The fluorine atom’s electronegativity can affect the electronic environment of the molecule, leading to changes in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid: Another fluorinated proline analog with different stereochemistry.

    4-hydroxyproline: A hydroxylated proline derivative with distinct chemical properties.

    4-iodoproline: An iodinated proline analog used in bioorthogonal chemistry.

Uniqueness

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct electronic and steric effects. These properties make it valuable for studying protein stability, designing novel drugs, and developing advanced materials.

Properties

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313977
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-61-1, 21156-44-5
Record name (4R)-4-Fluoro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 21156-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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